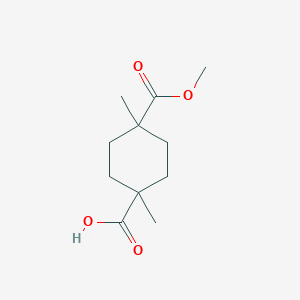
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with methoxycarbonyl and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid methyl ester with trimethylborate in anhydrous THF, followed by the addition of n-BuLi at -78°C. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring with specific substituents, including methoxycarbonyl and carboxylic acid groups. Its unique structure contributes to its biological activity, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology.
The molecular formula of this compound is C11H18O4, with a molecular weight of 214.26 g/mol. The compound features a complex structure that influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 4-methoxycarbonyl-1,4-dimethylcyclohexane-1-carboxylic acid |
| InChI Key | HUYZWIMGIIXGIY-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or activator in various biochemical pathways, influencing metabolic processes and cellular functions. The exact molecular targets can vary depending on the context of use.
Biological Studies and Findings
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of cyclohexanecarboxylic acids can exhibit antimicrobial properties. The presence of the methoxycarbonyl group may enhance these effects, although specific data for this compound is limited.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways. For instance, it may influence the activity of enzymes related to fatty acid metabolism, although detailed studies are needed to elucidate these interactions.
- Therapeutic Potential : As a precursor for pharmaceutical agents, this compound has potential applications in drug development. Its unique structure could lead to the synthesis of novel therapeutic compounds targeting specific diseases.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been investigated:
- Metabolic Pathway Analysis : Research on similar compounds has shown alterations in metabolic pathways when subjected to enzymatic reactions involving cyclohexanecarboxylic acids. This suggests that further exploration of this compound could yield valuable insights into its biological roles.
- Pharmacological Evaluations : Compounds with similar structures have been evaluated for their pharmacological properties, including anti-inflammatory and analgesic effects. These findings highlight the importance of structural modifications in enhancing biological activity.
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
4-methoxycarbonyl-1,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(8(12)13)4-6-11(2,7-5-10)9(14)15-3/h4-7H2,1-3H3,(H,12,13) |
InChI 键 |
HUYZWIMGIIXGIY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)(C)C(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















